ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Chemical Reactions Analysis
Imidazole rings are known to participate in a wide range of reactions, including nucleophilic substitutions and additions . Piperidine is a secondary amine, so it can also participate in a variety of reactions.Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Piperidine is a colorless liquid at room temperature and is also highly soluble in water .Scientific Research Applications
Versatile Intermediate for Heterocycle Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is highlighted for its versatility as an intermediate in synthesizing a wide range of trifluoromethyl heterocycles, including imidazoles. This showcases the potential for ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate to serve in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Honey et al., 2012).
Antimicrobial and Antioxidant Properties
Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrates the antimicrobial and antioxidant properties of such compounds. This suggests a research application for similar ethyl 4-oxobutanoate derivatives in exploring new antimicrobial and antioxidant agents (Kariyappa et al., 2016); (Kumar et al., 2016).
GPIIb/IIIa Integrin Antagonists
Compounds with a substituted benzamidine structure and beta-amino acid derivatives, like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown promise as potent and orally active fibrinogen receptor antagonists. This indicates the potential for related compounds in the development of new therapeutic agents targeting platelet aggregation (Hayashi et al., 1998).
Synthesis of Schiff and Mannich Bases
The creation of Schiff and Mannich bases from ethyl imidate hydrochlorides and ethyl carbazate, involving reactions with piperidine, underscores the chemical's utility in synthesizing complex bases with potential bioactivity (Bekircan & Bektaş, 2008).
Synthesis of Novel Pyrazole Derivatives
Ethyl 2-benzylidene-3-oxobutanoate's reaction with phenylhydrazine hydrochloride, leading to novel pyrazole derivatives, exemplifies the role of similar ethyl 4-oxobutanoate derivatives in creating new compounds with potential for various applications, including medicinal chemistry (Naveen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDKLBUROWDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.